2'-amino-1-methyl-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Overview
Description
2’-amino-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a quinoline ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves multiple steps, starting with the preparation of the indole and quinoline precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Quinoline Ring: The Skraup synthesis is commonly used, involving the reaction of aniline with glycerol and an oxidizing agent in an acidic medium.
Spiro Connection: The spiro connection is formed through a cyclization reaction, where the indole and quinoline rings are connected via a single carbon atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
2’-amino-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro connection between the indole and quinoline rings allows for unique binding interactions, which can modulate the activity of the target molecule. The thiadiazole ring may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,4’-quinoline]: Lacks the thiadiazole and isopropylthio groups.
2-amino-1-methyl-quinoline: Lacks the spiro connection and the indole ring.
1,3,4-thiadiazole derivatives: Lacks the spiro connection and the indole-quinoline structure.
Uniqueness
The uniqueness of 2’-amino-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro connection and the presence of multiple functional groups, which provide a diverse range of chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-1'-methyl-2',5-dioxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)spiro[7,8-dihydro-6H-quinoline-4,3'-indole]-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S2/c1-12(2)32-22-27-26-21(33-22)29-16-9-6-10-17(30)18(16)23(14(11-24)19(29)25)13-7-4-5-8-15(13)28(3)20(23)31/h4-5,7-8,12H,6,9-10,25H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMKLYYHOSHMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N2C3=C(C(=O)CCC3)C4(C5=CC=CC=C5N(C4=O)C)C(=C2N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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